(2S,3S,11bR)-Dihydrotetrabenazine D-Val

Description

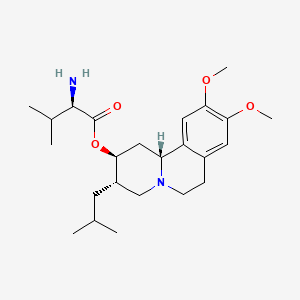

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |

InChI Key |

GEJDGVNQKABXKG-JBYGMCGMSA-N |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Characterization of 2s,3s,11br Dihydrotetrabenazine D Val

General Synthetic Methodologies for the Pyrido[2,1-a]isoquinoline Core of Dihydrotetrabenazines

Strategies for Diastereoselective and Enantioselective Introduction of Chiral Centers

The synthesis of a specific stereoisomer of dihydrotetrabenazine (B1670615) necessitates precise control over the formation of its chiral centers. Several strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

One notable approach involves the use of chiral catalysts. For instance, Sodeoka's palladium-catalyzed asymmetric malonate addition has been successfully utilized to set the initial stereocenter in the synthesis of (+)-tetrabenazine and (+)-dihydrotetrabenazine. acs.orgacs.org This initial chirality then directs the stereochemistry of subsequent transformations.

Another common strategy is the diastereoselective reduction of a ketone precursor, such as tetrabenazine (B1681281). The choice of reducing agent plays a crucial role in determining the stereochemical outcome. For example, the reduction of (+)-tetrabenazine with sodium borohydride (B1222165) (NaBH₄) can yield a mixture of (2R,3R,11bR)-dihydrotetrabenazine and (2S,3R,11bR)-dihydrotetrabenazine. nih.govresearchgate.net The diastereomeric ratio can be influenced by the choice of reducing agent and reaction conditions.

Biocatalysis has also emerged as a powerful tool for the stereoselective synthesis of dihydrotetrabenazine isomers. nih.gov Ketoreductases (KREDs), through directed evolution and machine learning, have been engineered to exhibit high diastereoselectivity in the kinetic resolution of racemic tetrabenazine, providing access to specific dihydrotetrabenazine stereoisomers. nih.govnih.govsemanticscholar.orgfigshare.com

Optimization of Reaction Conditions for Stereochemical Control

The stereochemical outcome of synthetic reactions is highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and the nature of reagents is essential for achieving the desired stereoisomer.

For instance, in the reduction of tetrabenazine, the choice of hydride source can significantly impact the diastereoselectivity. acs.org Sterically unencumbered hydride sources may favor the formation of one diastereomer over another. The temperature at which the reduction is carried out can also influence the stereochemical course of the reaction.

In biocatalytic reductions, factors such as pH, temperature, and substrate concentration are optimized to maximize the activity and selectivity of the enzyme. nih.gov The use of co-solvents can also play a role in enhancing the performance of the enzymatic transformation.

The following table summarizes some of the key synthetic strategies and the stereochemical outcomes:

| Starting Material | Key Reagent/Catalyst | Product Stereoisomer(s) | Reference(s) |

| Dihydroisoquinoline | Sodeoka's palladium catalyst | (+)-Dihydrotetrabenazine | acs.orgacs.org |

| (+)-Tetrabenazine | NaBH₄ | (2R,3R,11bR)-DHTBZ & (2S,3R,11bR)-DHTBZ | nih.gov |

| (±)-Tetrabenazine | Engineered Ketoreductase (BsSDR10 variant) | (2S,3S,11bS)-Dihydrotetrabenazine | nih.govnih.govsemanticscholar.org |

Stereospecific Esterification with D-Valine

The final step in the synthesis of (2S,3S,11bR)-Dihydrotetrabenazine D-Val is the esterification of the dihydrotetrabenazine core with the amino acid D-valine. This transformation is critical as it introduces the D-valine moiety, which can act as a prodrug to enhance the pharmacokinetic properties of the parent molecule. nih.govresearchgate.net

Enzymatic and Chemical Coupling Methods for Chiral Amino Acid Incorporation

The formation of the ester linkage between the hydroxyl group of dihydrotetrabenazine and the carboxylic acid of D-valine can be achieved through both chemical and enzymatic methods.

Chemical Coupling Methods: Standard chemical coupling reagents used in peptide synthesis can be adapted for this esterification. bachem.com Reagents such as carbodiimides, often in the presence of additives like HOBt or HOSu, can activate the carboxylic acid of D-valine for reaction with the alcohol. bachem.com The use of protected D-valine derivatives is typically required to prevent unwanted side reactions at the amino group.

Enzymatic Methods: Biocatalysis offers a milder and often more selective alternative for ester formation. acs.orgresearchgate.netyoutube.com Lipases are a class of enzymes that can catalyze esterification reactions with high stereospecificity. The use of a lipase (B570770) could potentially allow for the direct coupling of unprotected D-valine, simplifying the synthetic sequence.

Resolution Techniques for D-Valine Ester Formation

When dealing with chiral molecules, resolution techniques are often necessary to separate stereoisomers. In the context of D-valine ester formation, if a racemic or diastereomeric mixture of dihydrotetrabenazine is used as the starting material, the resulting ester product will also be a mixture of diastereomers.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating diastereomeric esters. nih.govrsc.org The different interactions of the diastereomers with the chiral stationary phase allow for their separation.

Crystallization: Fractional crystallization can also be employed to separate diastereomers. ucl.ac.uk The differing solubilities of the diastereomeric salts in a particular solvent system can be exploited to selectively crystallize one diastereomer, leaving the other in solution. The choice of a suitable resolving agent, such as a chiral acid or base, is crucial for successful resolution by crystallization. google.comresearchgate.netgoogle.com

Advanced Analytical Techniques for Stereochemical Elucidation and Purity Assessment

The unambiguous determination of the stereochemistry and purity of this compound is of paramount importance. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for determining the three-dimensional structure of molecules in solution. rsc.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, NOESY) provide information about the connectivity of atoms and their spatial proximity, which can be used to elucidate the relative stereochemistry of the chiral centers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric and diastereomeric purity of chiral compounds. nih.govresearchgate.netnih.gov By using a chiral stationary phase, the different stereoisomers can be separated and quantified, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a chromatographic separation technique (e.g., LC-MS), it can be used to identify and quantify the desired product and any impurities.

Chiroptical Methods: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are sensitive to the chirality of a molecule and can be used to determine its absolute configuration by comparing the experimental data with theoretical calculations or with data from compounds of known stereochemistry. rsc.orgresearchgate.net

The following table summarizes the analytical techniques and their applications in the characterization of this compound:

| Analytical Technique | Application | Information Obtained | Reference(s) |

| NMR Spectroscopy | Stereochemical Elucidation | Relative stereochemistry, molecular structure | rsc.org |

| Chiral HPLC | Purity Assessment | Enantiomeric and diastereomeric purity | nih.govresearchgate.net |

| Mass Spectrometry | Purity Assessment | Molecular weight, impurity profiling | nih.gov |

| Circular Dichroism (CD) | Stereochemical Elucidation | Absolute configuration | rsc.orgresearchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For dihydrotetrabenazine and its derivatives, various chiral columns and mobile phase compositions have been successfully employed to achieve enantiomeric separation. For instance, a Phenomenex Chirex 3014 column, which is based on an (S)-valine and (R)-1-(α-naphthyl)ethylamine derivative, has been used to resolve the enantiomers of (±)-α-dihydrotetrabenazine. umich.edu A mobile phase consisting of a mixture of n-hexane, 1,2-dichloroethane, ethanol, and trifluoroacetic acid is often utilized. umich.eduresearchgate.net The elution order of the enantiomers is dependent on the specific interactions with the CSP.

The quantitative analysis of the separated enantiomers is typically performed using UV detection at a wavelength where the compounds exhibit strong absorbance, such as 280 nm. researchgate.net The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral HPLC method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation with high resolution. researchgate.net

Table 1: Exemplary Chiral HPLC Method Parameters for Dihydrotetrabenazine Derivatives

| Parameter | Condition |

| Column | Phenomenex Chirex 3014 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane/1,2-dichloroethane/ethanol/trifluoroacetic acid/triethylamine (64/32/4/0.01/0.005 v/v/v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

This table presents a representative method and specific conditions may vary for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution, including their conformation and relative configuration. For complex stereoisomers like dihydrotetrabenazine derivatives, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. thieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise determination of the spatial arrangement of all atoms in the crystal lattice, including their absolute stereochemistry.

The absolute configuration of (+)-α-dihydrotetrabenazine has been determined to be (2R,3R,11bR) through X-ray crystal structure analysis of a related compound, (-)-α-9-O-desmethyldihydrotetrabenazine, which was assigned the (2S,3S,11bS) configuration. umich.edunih.gov This assignment was then used to infer the absolute configuration of the parent compound. Similarly, the crystal structures of derivatives such as p-toluenesulfonate salts of dihydrotetrabenazine isomers have been determined, providing definitive proof of their absolute configurations. nih.gov

For this compound, obtaining a suitable single crystal would be a prerequisite for X-ray crystallographic analysis. The resulting crystal structure would provide irrefutable evidence of its absolute configuration.

Table 2: Crystallographic Data for a Dihydrotetrabenazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0129(14) |

| b (Å) | 12.5677(12) |

| c (Å) | 9.7715(9) |

| β (°) | 98.556(2) |

| Volume (ų) | 1823.1(3) |

| Z | 4 |

This data is for a crystal of (±)-α-dihydrotetrabenazine and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Mass Spectrometry (MS) Applications in Characterization (beyond basic compound identification)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. While routinely used for determining the molecular weight of a compound, advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS/MS), offer more in-depth structural information for dihydrotetrabenazine derivatives.

In the context of stereochemical characterization, while MS itself does not directly distinguish between enantiomers, it plays a crucial role in the analysis of diastereomeric derivatives and in metabolic studies. For instance, after separation by a chiral HPLC column, the mass spectrometer can confirm the identity of each enantiomer.

Furthermore, tandem mass spectrometry (MS/MS) is invaluable for structural elucidation through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. This is particularly useful in identifying metabolites of dihydrotetrabenazine, where modifications to the core structure can be pinpointed by changes in the fragmentation pattern. semanticscholar.orgresearchgate.net For this compound, MS/MS would be expected to show characteristic fragmentation patterns, including the loss of the D-valine moiety, which would further confirm the identity of the compound.

Molecular and Cellular Pharmacology of 2s,3s,11br Dihydrotetrabenazine D Val: in Vitro and Ex Vivo Studies

Binding Affinity and Selectivity at Vesicular Monoamine Transporter 2 (VMAT2)

The interaction between the active metabolite of valbenazine (B1662120) and VMAT2 is characterized by high affinity and selectivity. This binding profile is fundamental to its mechanism of action and has been extensively studied using various in vitro techniques.

The binding affinity of valbenazine's active metabolite, [+]-α-HTBZ, for VMAT2 is typically quantified using radioligand displacement assays. In these experiments, the ability of the compound to displace a known high-affinity radiolabeled ligand, such as [3H]dihydrotetrabenazine ([3H]DTBZ), from its binding site on VMAT2 is measured. researchgate.netnih.govnih.gov The resulting data are used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity, where a lower Ki value indicates a higher affinity.

Studies have shown that [+]-α-HTBZ is a potent VMAT2 inhibitor with very high affinity. semanticscholar.org Radioligand binding assays have determined its Ki value to be in the low nanomolar range, confirming a strong interaction with the transporter. semanticscholar.orgnih.gov

Table 1: VMAT2 Binding Affinity of (+)-α-Dihydrotetrabenazine

| Compound | Radioligand | Preparation | Ki (nM) |

|---|---|---|---|

| (+)-α-HTBZ ((2R,3R,11bR)-DHTBZ) | [3H]DTBZ | Rat Striatum | 1.4 semanticscholar.org |

This interactive table provides Ki values from different studies, reflecting the high affinity of valbenazine's active metabolite for VMAT2.

Dihydrotetrabenazine (B1670615) has three chiral centers, resulting in eight possible stereoisomers. researchgate.net The binding affinity for VMAT2 is highly stereospecific. nih.gov Valbenazine is unique in that it is metabolized into a single, highly active HTBZ metabolite, [+]-α-HTBZ, which has the (2R,3R,11bR) configuration. semanticscholar.orgresearchgate.net

Comparative studies demonstrate that the (2R,3R,11bR) stereoisomer possesses the highest affinity for VMAT2 among all eight dihydrotetrabenazine stereoisomers. nih.gov Its affinity is significantly greater than that of other isomers, such as the (-)-α-HTBZ and the β-isomers. semanticscholar.orgnih.gov This high degree of stereoselectivity contributes to the targeted pharmacological profile of valbenazine, as the other, weaker, and potentially off-target isomers are not generated in significant amounts. semanticscholar.org For instance, the (+)-(3R,11bR) configuration is considered crucial for potent VMAT2 binding. nih.gov

Table 2: Comparative VMAT2 Binding Affinities of Dihydrotetrabenazine (HTBZ) Stereoisomers

| Stereoisomer | VMAT2 Ki (nM) |

|---|---|

| [+]-α-HTBZ ((2R,3R,11bR)) | 1.4 semanticscholar.org |

| [+]-β-deuHTBZ | 12.4 semanticscholar.org |

| [-]-α-deuHTBZ | >10,000 semanticscholar.org |

| [-]-β-deuHTBZ | 1,130 semanticscholar.org |

| (2S,3R,11bR)-DHTBZ | 30.6 nih.gov |

| (2R,3S,11bS)-DHTBZ | 3,140 nih.gov |

This interactive table compares the VMAT2 binding affinity of valbenazine's active metabolite ([+]-α-HTBZ) with other HTBZ stereoisomers, highlighting its superior potency.

The interaction of tetrabenazine (B1681281) and its derivatives with VMAT2 is generally considered reversible. nih.gov This characteristic is a key distinction from older VMAT inhibitors like reserpine, which binds irreversibly. The reversible nature of the binding allows for a more manageable pharmacological effect.

The proposed mechanism for tetrabenazine inhibition involves a two-step process: an initial, low-affinity binding to the luminal-open state of VMAT2, which then induces a conformational change, resulting in a high-affinity, occluded "dead-end" complex. elifesciences.orgelifesciences.org This suggests that while the binding is reversible, the dissociation from this high-affinity state may be slow, contributing to a sustained inhibitory effect.

Functional Assays of Monoamine Uptake Modulation in Isolated Systems

Beyond binding affinity, the functional consequence of VMAT2 inhibition is the reduction of monoamine uptake into synaptic vesicles. This is assessed in vitro using isolated systems such as synaptosomes or purified synaptic vesicles.

Functional assays measuring the uptake of radiolabeled monoamines, such as [3H]dopamine, provide a direct measure of VMAT2 inhibition. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce monoamine uptake by 50%.

Studies on dihydrotetrabenazine analogues demonstrate potent inhibition of dopamine (B1211576) transport function. For example, a closely related and highly potent derivative, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, showed an IC50 value for [3H]dopamine uptake that was approximately five times stronger than that of the parent HTBZ compound, indicating a profound ability to block the transporter's function. nih.gov

Table 3: Inhibition of [3H]Dopamine Uptake in Rat Striatal Synaptosomes

| Compound | IC50 (nM) |

|---|---|

| HTBZ | 30.61 nih.gov |

This interactive table presents IC50 values for the inhibition of dopamine uptake, demonstrating the functional potency of dihydrotetrabenazine derivatives at VMAT2.

VMAT2 is responsible for the vesicular transport of all major brain monoamines, including dopamine, serotonin (B10506), and norepinephrine (B1679862). nih.govnih.gov Therefore, an effective VMAT2 inhibitor is expected to impact the transport of all these neurotransmitters.

Research confirms that dihydrotetrabenazine inhibits the uptake of serotonin with a similar potency to its inhibition of dopamine transport. One study found that dihydrotetrabenazine inhibited serotonin uptake with an inhibitory constant (IC50) of 2.6 nM in synaptic vesicles isolated from various mouse brain regions. nih.govbohrium.com This inhibition was consistent across brain areas rich in dopamine, serotonin, or noradrenaline, suggesting that the VMAT2 transporter in different monoaminergic neurons is labeled with the same affinity. nih.govbohrium.com This indicates that the functional inhibition of VMAT2 by dihydrotetrabenazine derivatives is not selective for a single monoamine but affects the vesicular loading of serotonin and norepinephrine as well.

Exploration of Molecular Interactions with Other Neurotransmitter Receptors and Transporters for Mechanistic Understanding

The therapeutic mechanism of (2S,3S,11bR)-Dihydrotetrabenazine D-Val is primarily attributed to its action as a selective inhibitor of the human vesicular monoamine transporter type 2 (VMAT2). wikipedia.org The prodrug, this compound, is hydrolyzed to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which demonstrates a high binding affinity for VMAT2. drugbank.comnih.gov In vitro studies have been crucial in characterizing the selectivity of both the parent compound and its active metabolite. wikipedia.org

These investigations reveal a pronounced selectivity for VMAT2 over the vesicular monoamine transporter type 1 (VMAT1) and a wide range of other neurotransmitter receptors and transporters. wikipedia.orgnih.gov This high degree of selectivity is fundamental to its mechanism, as it minimizes direct interactions with other monoaminergic systems, such as dopaminergic, serotonergic, and adrenergic receptors. nih.govresearchgate.netsemanticscholar.org The negligible affinity for these other sites ensures that its pharmacological effect is focused on the presynaptic regulation of monoamine packaging. guidetopharmacology.orgnih.gov

Radioligand binding assays have quantitatively determined the binding affinities (Ki) of this compound and (+)-α-HTBZ. These studies confirm that while (+)-α-HTBZ binds potently to VMAT2, neither the parent compound nor the metabolite shows significant binding to dopaminergic (including D2), serotonergic (including 5-HT2B), adrenergic, histaminergic, or muscarinic receptors. drugbank.com This selectivity distinguishes its mechanism from other compounds that may have broader receptor interaction profiles. nih.gov

Table 1: In Vitro Binding Affinities (Ki) of this compound and its Active Metabolite (+)-α-HTBZ

| Target | This compound (Ki) | (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) (Ki) |

|---|---|---|

| VMAT2 | ~150 nM drugbank.comnih.gov | ~1.4 - 3 nM drugbank.comnih.govsemanticscholar.org |

| VMAT1 | >10 µM drugbank.com | Negligible Affinity nih.gov |

| Dopamine Receptors (including D2) | >5000 nM drugbank.com | >5000 nM drugbank.comnih.gov |

| Serotonin Receptors (including 5-HT2B) | >5000 nM drugbank.com | >5000 nM drugbank.comnih.gov |

| Adrenergic Receptors | >5000 nM drugbank.com | >5000 nM drugbank.comnih.gov |

| Histaminergic Receptors | >5000 nM drugbank.com | Negligible Affinity drugbank.com |

| Muscarinic Receptors | >5000 nM drugbank.com | Negligible Affinity drugbank.com |

Cellular Impact on Monoamine Storage and Release Mechanisms (in vitro)

The cellular pharmacology of this compound is centered on its modulation of monoamine handling within the presynaptic neuron. ingrezzahcp.com VMAT2 is a crucial protein located on the membrane of synaptic vesicles that actively transports monoamines—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into the vesicles for storage. guidetopharmacology.orgpatsnap.comresearchgate.net This vesicular sequestration is a critical step preceding neurotransmitter release into the synaptic cleft. researchgate.net

The active metabolite, (+)-α-HTBZ, reversibly inhibits the function of VMAT2. nih.govnih.gov This inhibition curtails the uptake of monoamines into synaptic vesicles. ingrezzahcp.com As a result, less dopamine is packaged and stored, leading to a reduction in the quantity of dopamine available for release when a nerve impulse triggers vesicular fusion with the presynaptic membrane. ingrezzahcp.compatsnap.com Cytosolic dopamine that fails to be sequestered into vesicles is susceptible to metabolic degradation by enzymes within the neuron. ingrezzahcp.com

The functional consequence of VMAT2 inhibition has been demonstrated in in vitro assays. For example, studies using rat striatal synaptosomes have measured the ability of VMAT2 inhibitors to block the uptake of radiolabeled dopamine ([³H]DA). These experiments provide a direct assessment of the compound's impact on the monoamine storage mechanism. The active metabolite of this compound, (+)-α-HTBZ, is a potent inhibitor of this process. nih.gov This reduction in vesicular storage capacity ultimately leads to decreased monoamine release from the neuron. mtak.hu

Table 2: In Vitro Functional Activity on Dopamine Uptake in Rat Striatal Synaptosomes

| Compound | Assay | Result (IC₅₀) |

|---|---|---|

| (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) | Inhibition of [³H]DA Uptake | 30.61 nM nih.gov |

Preclinical Pharmacokinetics and Metabolism of 2s,3s,11br Dihydrotetrabenazine D Val

Ex Vivo Pharmacokinetic Assessment in Animal Models

Absorption and Distribution Characteristics in Non-Human Species

Following oral administration in preclinical species, valbenazine (B1662120) is absorbed and subsequently converted to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). The parent compound and its metabolites are subject to distribution throughout the body, with notable characteristics observed in plasma protein binding and tissue accumulation.

Plasma Protein Binding:

The extent of binding to plasma proteins has been evaluated across several non-human species. Valbenazine itself exhibits high plasma protein binding, a characteristic that is consistent across the tested species. In contrast, its active metabolite, [+]-α-HTBZ (also referred to as NBI-98782), shows a lower degree of protein binding. This variance in binding affinity can influence the distribution and availability of the active metabolite to target tissues.

| Species | Valbenazine (% Bound) | [+]-α-HTBZ (% Bound) |

|---|---|---|

| Mouse | 95.4 | 76.0 |

| Rat | 98.3 | 71.7 |

| Rabbit | 99.3 | 48.0 |

| Dog | 98.8 | 58.9 |

Tissue Distribution:

Studies in animal models have revealed specific patterns of tissue distribution. In Long-Evans rats, a pigmented strain, valbenazine-related material showed a high affinity for melanin-containing structures, particularly in the eye. The ratio of radioactivity in the eye tissue compared to plasma was approximately 4000, with a long half-life of about 1000 hours, suggesting extensive melanin binding fda.gov.

Furthermore, distribution studies in pregnant rats demonstrated that systemic exposure to valbenazine and its metabolites was higher in fetal tissue compared to maternal plasma. This suggests the potential for the compound and its metabolites to cross the placental barrier fda.gov. The blood-to-plasma ratio in whole blood was found to be approximately equal across species, indicating no preferential distribution into the cellular components of the blood fda.gov.

Excretion Pathways of the Parent Compound and Metabolites in Animal Models

The elimination of valbenazine and its metabolites from the body occurs through multiple pathways, primarily via metabolism followed by excretion in the urine and feces. Studies utilizing radiolabeled valbenazine ([14C]Valbenazine) have allowed for a detailed accounting of the excretion routes in rats and dogs.

Metabolism in Animal Models:

Valbenazine is extensively metabolized in both rats and dogs, with very little of the unchanged drug being excreted through biliary or renal pathways fda.gov. The metabolic profile was found to be qualitatively similar between these species and humans fda.gov. In vivo studies identified several circulating components in the plasma of rats and dogs following a single oral administration of [14C]Valbenazine. The primary quantifiable materials were the parent drug (valbenazine) and its metabolites, [+]-α-HTBZ (NBI-98782), a mono-oxy metabolite (NBI-136110), and NBI-679006 (M10b) fda.gov. The relative plasma exposure of these components provides insight into the metabolic conversion of valbenazine in these preclinical models.

| Circulating Component | Rat (15 mg/kg) - % Total Plasma Exposure | Dog (10 mg/kg) - % Total Plasma Exposure |

|---|---|---|

| Valbenazine | Data not available | Data not available |

| [+]-α-HTBZ (NBI-98782) | Data not available | Data not available |

| NBI-136110 | Data not available | Data not available |

| NBI-679006 (M10b) | Data not available | Data not available |

Specific percentage values for plasma exposure were not provided in the source material.

Excretion Routes:

Mass balance studies with [14C]Valbenazine have quantified the proportion of the administered dose eliminated through various excretory routes in rats and dogs. These studies show that the majority of the radioactivity is recovered in the feces and urine over a collection period of up to 168 hours. In bile-duct cannulated rats and dogs, a significant portion of the dose was excreted in the bile, indicating that biliary excretion is a major pathway for the elimination of valbenazine and its metabolites.

| Species | Dose | Collection Period (hrs) | % in Urine | % in Feces | % in Bile | Total Recovery (%) |

|---|---|---|---|---|---|---|

| Rat | 15 mg/kg | 0-168 | 36.3 | 57.9 | NA | 99.8 |

| Rat (Bile-Duct Cannulated) | 15 mg/kg | 0-72 | Data not available in a categorized format | Data not available | ||

| Dog | 10 mg/kg | 0-168 | Data not available in a categorized format | Data not available | ||

| Dog (Bile-Duct Cannulated) | 10 mg/kg | 0-72 | Data not available in a categorized format | Data not available |

Detailed categorized data for bile-duct cannulated animals and for dogs were not fully available in the provided search results.

Structure Activity Relationship Sar and Computational Studies of 2s,3s,11br Dihydrotetrabenazine D Val

Dissecting the Influence of D-Valine Moiety on Prodrug Properties and VMAT2 Interaction

The conjugation of an amino acid, such as D-valine, to the (2S,3S,11bR)-dihydrotetrabenazine core serves to create a prodrug. Prodrugs are inactive compounds designed to be converted into the pharmacologically active parent drug within the body. tandfonline.com This strategy is primarily employed to modify the pharmacokinetic properties of the parent molecule rather than its direct interaction with the therapeutic target. eurekaselect.com

The D-valine moiety is attached via an ester linkage, which is susceptible to cleavage by esterase enzymes in the body, releasing the active DHTBZ compound. oup.com The choice of a D-amino acid, as opposed to the more biologically common L-amino acids, has significant implications for the prodrug's behavior. biopharmaspec.comjpt.com L-amino acid esters are often rapidly hydrolyzed, but prodrugs containing D-amino acids typically exhibit greater enzymatic stability. nih.govnih.gov Studies on other D-amino acid prodrugs have shown they are converted to the parent drug more slowly than their L-amino acid counterparts. nih.govnih.gov This increased stability could lead to a higher plasma concentration of the intact prodrug and potentially a more sustained release of the active DHTBZ metabolite. nih.govnih.gov

It is crucial to note that the prodrug, (2S,3S,11bR)-Dihydrotetrabenazine D-Val, is not designed for direct, high-affinity binding to VMAT2. Like other successful VMAT2 inhibitor prodrugs, its own affinity for the transporter is expected to be significantly lower than that of its active metabolite. The primary role of the D-valine group is to enhance physicochemical properties, potentially improve membrane permeability, and modulate the rate of metabolic activation. scirp.orgresearchgate.net

Elucidating the Stereochemical Contribution of the (2S,3S,11bR) Dihydrotetrabenazine (B1670615) Core to Biological Activity

The biological activity of dihydrotetrabenazine is exquisitely dependent on its stereochemistry. The molecule has three chiral centers (at carbons 2, 3, and 11b), resulting in eight possible stereoisomers. Extensive research has demonstrated that the configuration at the 3 and 11b positions is the most critical determinant of VMAT2 binding affinity.

Specifically, a (3R,11bR) configuration is essential for potent VMAT2 inhibition. In contrast, the (2S,3S,11bR)-dihydrotetrabenazine core specified in the subject compound possesses a (3S,11bR) configuration. Stereoisomers with this arrangement consistently show moderate to weak binding affinity for VMAT2. The active metabolite of the prodrug Valbenazine (B1662120), (2R,3R,11bR)-DHTBZ, is one of the most potent inhibitors, whereas the (2S,3S,11bR) isomer is substantially less active. semanticscholar.org

The following table summarizes the VMAT2 binding affinities for various DHTBZ stereoisomers, illustrating the profound impact of stereochemistry on biological activity.

| Stereoisomer | Configuration at (C2, C3, C11b) | VMAT2 Binding Affinity (Ki, nM) |

| (+)-2 | (2R, 3R, 11bR) | 3.96 |

| (+)-3 | (2S, 3R, 11bR) | 13.4 |

| (+)-4 | (2R, 3S, 11bR) | 71.1 |

| (+)-5 | (2S, 3S, 11bR) | 593 |

| (-)-2 | (2S, 3S, 11bS) | 20,100 |

| (-)-3 | (2R, 3S, 11bS) | 2,460 |

| (-)-4 | (2S, 3R, 11bS) | 4,630 |

| (-)-5 | (2R, 3R, 11bS) | >50,000 |

Data sourced from Yao, Z., et al. (2011). Eur J Med Chem.

As the data indicates, the (2S,3S,11bR) core has a VMAT2 binding affinity (Ki) of 593 nM, which is approximately 150 times weaker than the most potent (2R,3R,11bR) isomer. Therefore, the stereochemical contribution of the (2S,3S,11bR) core to biological activity is inherently limited, resulting in a significantly less potent VMAT2 inhibitor compared to other stereoisomers.

Molecular Modeling and Docking Simulations of Ligand-VMAT2 Interactions

Prediction of Key Binding Residues and Interaction Hotspots

The mechanism of VMAT2 inhibition has been illuminated by cryo-electron microscopy (cryo-EM) structures of the transporter in complex with tetrabenazine (B1681281) (TBZ). nih.govnih.govelifesciences.org These studies reveal that TBZ and its analogs bind within a central cavity formed by the transporter's twelve transmembrane helices. nih.govnih.gov This binding locks VMAT2 in a fully occluded conformation, preventing the transport of monoamine substrates. nih.govelifesciences.org

The binding pocket is lined with several key residues that are critical for inhibitor interaction. These interaction hotspots include:

Aromatic and Hydrophobic Residues: Large hydrophobic residues such as F135, W318, and Y433 make significant contacts with the inhibitor, forming pi-stacking and other non-polar interactions that are crucial for high-affinity binding. elifesciences.org

Polar and Titratable Residues: Several titratable residues, including D33, E312, D399, and R189, are located within or near the central cavity and influence the binding stability of inhibitors. nih.govelifesciences.org The protonation state of these residues, influenced by the pH gradient across the vesicle membrane, is thought to be important for the transport cycle and inhibitor binding. nih.govresearchgate.net

Specificity-Conferring Residues: A key residue, V232, is believed to contribute to the specificity of TBZ for VMAT2 over the VMAT1 isoform. nih.gov In VMAT1, this residue is a larger leucine, which would create a steric clash with the inhibitor. nih.gov

Docking simulations of any DHTBZ stereoisomer, including (2S,3S,11bR)-dihydrotetrabenazine, would predict interaction with this same central binding pocket. The significant difference in binding affinity observed between stereoisomers likely arises from suboptimal orientation and less favorable contacts with these key residues.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Metabolites

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of the VMAT2-ligand complex. nih.govresearchgate.netelifesciences.org Simulations of VMAT2 with TBZ confirm that the inhibitor stabilizes an occluded state, where both the cytosolic and lumenal access pathways to the binding site are closed. nih.govnih.gov This "dead-end" complex is characteristic of non-competitive inhibition. elifesciences.org

MD simulations for the specific (2S,3S,11bR)-DHTBZ metabolite would be necessary to fully analyze its conformational dynamics within the VMAT2 binding site. Such simulations could reveal:

Binding Pose Stability: How the specific stereochemistry of (2S,3S,11bR)-DHTBZ affects the stability of its interactions with key residues over time. The weaker binding affinity suggests a less stable complex compared to more potent isomers.

Water Dynamics: The role of water molecules in mediating or disrupting interactions within the binding pocket. Simulations have shown that changes in the protonation state of key acidic residues can lead to an influx of water and dissociation of the inhibitor. nih.govnih.gov

Gating Residue Dynamics: How the ligand influences the conformation of gating residues, such as R217 and Y418 on the cytosolic side, which control access to the binding site. nih.govnih.govelifesciences.org

Conformational analysis of the prodrug itself is less relevant to VMAT2 interaction, as its primary role is fulfilled before reaching the target. The focus of such computational studies is on the active metabolite generated after enzymatic cleavage of the D-valine moiety.

Quantitative Structure-Activity Relationship (QSAR) Studies for Dihydrotetrabenazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the physicochemical properties of compounds and their biological activities. researchgate.net For a series of compounds like the dihydrotetrabenazine derivatives, a QSAR study could provide a mathematical model that predicts VMAT2 binding affinity based on specific structural features.

While the principles of QSAR are well-established, specific, publicly available QSAR studies focused on the full range of dihydrotetrabenazine stereoisomers and their derivatives are limited in the current literature. However, a hypothetical QSAR study for this class of compounds would likely involve:

Descriptor Calculation: Generating a set of numerical descriptors for each DHTBZ derivative. Key descriptors would need to capture the three-dimensional stereochemistry, electronic properties (e.g., partial charges), and hydrophobicity (e.g., AlogP). researchgate.net

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the experimentally determined VMAT2 binding affinities (Ki values).

Model Validation: Testing the predictive power of the model using internal and external validation sets to ensure its reliability.

Such a model could quantify the negative impact of a 3S configuration and the positive impact of a 3R configuration, providing a predictive tool for designing new analogs with potentially higher affinity.

Principles for Rational Design of Improved VMAT2 Modulators Based on Stereochemical Insights

The extensive structure-activity relationship data for DHTBZ isomers provides clear principles for the rational design of new and improved VMAT2 modulators.

Prioritize the (3R, 11bR) Stereochemistry: The most critical design principle is the absolute requirement for the (3R,11bR) configuration. Synthetic strategies must be stereoselective to produce this specific arrangement, as all other configurations, including (3S,11bR), result in dramatically lower VMAT2 affinity.

Employ a Prodrug Strategy for Optimized Pharmacokinetics: The use of an amino acid ester, as seen in Valbenazine, is a validated strategy for improving the pharmacokinetic profile, allowing for more stable dosing regimens. semanticscholar.orgnih.gov The choice of the specific amino acid and its stereochemistry (L vs. D) can be used to fine-tune the rate of metabolic activation and the duration of action. nih.gov

Modify Peripheral Moieties to Enhance Metabolic Stability: Rational design can incorporate structural modifications to block sites of unwanted metabolism. For instance, designing derivatives with substitutions at the 9-position of the DHTBZ core can prevent demethylation, a common metabolic pathway that can lead to inactive products and potential reliance on specific metabolic enzymes like CYP2D6. nih.govresearchgate.net

Leverage Structural Biology Insights for Fine-Tuning: With the availability of VMAT2 cryo-EM structures, designers can use computational docking and modeling to optimize the fit of new analogs within the known binding pocket. nih.govelifesciences.org This allows for the design of modifications that enhance interactions with key residues (e.g., F135, W318, Y433) while avoiding steric clashes, potentially leading to inhibitors with even greater potency and selectivity. elifesciences.orgelifesciences.org

By adhering to these principles, medicinal chemists can systematically design next-generation VMAT2 inhibitors with superior efficacy, selectivity, and pharmacokinetic properties.

In Vivo Preclinical Pharmacodynamic Evaluation in Animal Models

Assessment of Central Monoamine Modulation in Rodent Models

Neurochemical assays conducted on brain tissue from rodent models following administration of a VMAT2 inhibitor like valbenazine (B1662120) are designed to quantify the levels of key monoamines and their metabolites. These studies typically involve analyzing tissue from brain regions rich in monoaminergic neurons, such as the striatum. The expected outcome of VMAT2 inhibition is a decrease in the parent neurotransmitter concentrations (e.g., dopamine) within the tissue, as vesicular storage is impaired. Concurrently, an increase in the cytoplasmic concentration of their metabolites (e.g., 3,4-Dihydroxyphenylacetic acid [DOPAC] and Homovanillic acid [HVA] for dopamine) is anticipated, reflecting the increased enzymatic degradation of non-sequestered neurotransmitters. nih.gov

Table 1: Expected Changes in Neurochemical Levels in Rodent Striatum Following VMAT2 Inhibition

| Analyte | Abbreviation | Role | Expected Change |

|---|---|---|---|

| Dopamine (B1211576) | DA | Neurotransmitter | ↓ Decreased |

| 3,4-Dihydroxyphenylacetic acid | DOPAC | Dopamine Metabolite | ↑ Increased |

| Homovanillic acid | HVA | Dopamine Metabolite | ↑ Increased |

| Serotonin (B10506) | 5-HT | Neurotransmitter | ↓ Decreased |

| Norepinephrine (B1679862) | NE | Neurotransmitter | ↓ Decreased |

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals. This method provides critical information about the kinetics of neurotransmitter release. In the context of valbenazine, microdialysis studies in rodent models would be expected to demonstrate a significant reduction in the extracellular levels of dopamine in the striatum following systemic administration. This outcome would provide direct evidence that the VMAT2 inhibition by (+)-α-HTBZ effectively reduces the amount of dopamine released into the synapse upon neuronal firing.

Behavioral Phenotyping Reflecting VMAT2 Inhibition in Animal Models

The neurochemical changes induced by valbenazine translate into observable behavioral effects in animal models. These behavioral assays are essential for understanding the functional consequences of VMAT2 inhibition and its potential relevance to human hyperkinetic movement disorders. nih.gov

The central dopaminergic system plays a critical role in regulating motor activity. Consequently, compounds that deplete presynaptic dopamine, such as VMAT2 inhibitors, are expected to reduce locomotor activity. In preclinical rodent models, administration of VMAT2 inhibitors typically leads to a dose-dependent decrease in spontaneous locomotor activity. This hypoactivity is a direct behavioral correlate of the reduction in synaptic dopamine availability in motor circuits.

To study a condition like tardive dyskinesia (TD), which is characterized by hyperkinetic movements, researchers utilize animal models that mimic this state of monoaminergic dysregulation. pharmacytimes.com A widely used model is the pharmacologically induced oro-facial dyskinesia model in rats. mdpi.com This model involves the chronic administration of a dopamine D2 receptor antagonist, such as haloperidol. mdpi.comcdrl-ut.org This prolonged receptor blockade is thought to induce a state of dopamine receptor hypersensitivity in the striatum. nih.govnih.gov When the antagonist is withdrawn or challenged, the animal exhibits abnormal, purposeless movements, particularly vacuous chewing movements (VCMs), which are considered an analog of the orofacial dyskinesia observed in humans with TD. mdpi.comnih.gov

In this model, the therapeutic principle of valbenazine can be evaluated. By reducing the presynaptic release of dopamine via VMAT2 inhibition, valbenazine is hypothesized to decrease the stimulation of the now hypersensitive postsynaptic D2 receptors. This reduction in dopaminergic signaling is expected to attenuate the abnormal hyperkinetic movements, such as VCMs, providing a preclinical proof-of-concept for its mechanism of action in treating TD. nih.govneurologylive.com

Pharmacological VMAT2 Occupancy Studies in Animal Brain using Radioligands

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of target engagement in the living brain. Using specific radioligands that bind to VMAT2, researchers can measure the degree to which a drug occupies the VMAT2 protein at different exposures.

A key preclinical study utilized the VMAT2-specific radiotracer [18F]AV-133 in non-human primates (NHPs) to determine the relationship between plasma concentrations of valbenazine's active metabolite, NBI-98782 ([+]-α-HTBZ), and VMAT2 occupancy. This research established a benchmark for target engagement, finding that plasma exposures corresponding to clinically effective doses in humans resulted in a high degree of VMAT2 occupancy in the brain. Specifically, these therapeutic exposures were associated with achieving 85-90% occupancy of VMAT2. This high level of target engagement is believed to be necessary for the compound's clinical efficacy in treating hyperkinetic movement disorders.

Table 2: VMAT2 Occupancy by Valbenazine's Active Metabolite in Non-Human Primates

| Compound | Animal Model | Method | Radioligand | VMAT2 Occupancy (%) |

|---|---|---|---|---|

| NBI-98782 ([+]-α-HTBZ) | Non-Human Primate | PET | [18F]AV-133 | 85-90% |

Data reflects occupancy achieved at exposures associated with clinically effective doses.

Advanced Research Methodologies and Technological Innovations for Dihydrotetrabenazine Research

Development of Highly Sensitive and Stereoselective Bioanalytical Methods (e.g., LC-MS/MS for individual isomer quantitation)

The accurate quantification of individual dihydrotetrabenazine (B1670615) (HTBZ) stereoisomers is critical for understanding the pharmacology of VMAT2 inhibitors. nih.gov Valbenazine (B1662120), a prodrug, is designed to be metabolized into a single, specific active isomer, (+)-α-HTBZ, also known as (2S,3S,11bR)-Dihydrotetrabenazine. nih.govmdpi.com In contrast, its predecessor, tetrabenazine (B1681281), is metabolized into a mixture of four HTBZ isomers, each possessing a unique profile of VMAT2 inhibition and potential off-target effects. nih.govresearchgate.net This distinction necessitates bioanalytical methods that are not only highly sensitive but also stereoselective.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govnih.gov Researchers have developed and validated robust LC-MS/MS methods capable of separating and quantifying the four individual HTBZ isomers from biological matrices like human plasma and serum. nih.govresearchgate.net

Methodological Highlights:

Sample Preparation: The process typically involves protein precipitation and phospholipid removal from plasma or serum samples to reduce matrix effects. nih.gov

Internal Standards: To ensure accuracy, isotopically labeled internal standards for each of the HTBZ isomers are added to the samples. nih.gov

Chromatographic Separation: Ultra-high performance liquid chromatography (UPLC) is often employed for the separation of the isomers. semanticscholar.org In some methods, pre-column chiral derivatization is used to enhance the separation of the stereoisomers. nih.gov

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification. semanticscholar.org The method is validated for selectivity, sensitivity, linearity, accuracy, and precision. nih.gov

These methods have been crucial in clinical studies to confirm that administration of valbenazine results in the systemic exposure to only the intended (+)-α-HTBZ isomer, whereas tetrabenazine administration leads to a complex mixture of isomers, with [−]-α-HTBZ and [+]-β-HTBZ being the most abundant. nih.govresearchgate.net The ability to quantify these isomers individually is essential for correlating specific metabolic profiles with clinical outcomes and on- and off-target effects. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) | nih.govsemanticscholar.org |

| Biological Matrix | Human Plasma or Serum | nih.gov |

| Sample Preparation | Protein precipitation and phospholipid removal; liquid-liquid extraction | nih.govsemanticscholar.org |

| Separation Technique | UPLC with columns like CORTECS UPLC C18+; may involve pre-column chiral derivatization | nih.govsemanticscholar.org |

| Detection Mode | Positive ion mode using a triple quadrupole mass spectrometer with Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| Internal Standards | Isotopically labeled (e.g., 13C) analogs of each HTBZ isomer | nih.gov |

| Calibration Range | Typically ranges from sub-ng/mL to over 100 ng/mL (e.g., 0.244–125 ng/mL) | nih.gov |

Application of Advanced Spectroscopic Techniques for Structural Analysis of Metabolites and Impurities

The structural elucidation of metabolites and impurities is fundamental to drug development and research. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in this process. conicet.gov.arnih.gov While valbenazine is designed for clean conversion to (+)-α-HTBZ, it is still crucial to identify any other potential metabolites or process-related impurities. researchgate.net

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. veeprho.com It can be used to determine the precise molecular structure, configuration, and stereochemistry of a compound without its destruction. conicet.gov.arveeprho.com For a molecule like (2S,3S,11bR)-Dihydrotetrabenazine, NMR is essential to confirm the stereochemistry and identify the structure of any related substances. nih.gov

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), provides highly accurate mass measurements, allowing for the determination of elemental compositions of metabolites and impurities. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a complex mixture. nih.gov Tandem MS (MS/MS) experiments further provide fragmentation patterns that act as a structural fingerprint, aiding in the identification of unknown compounds. nih.gov For instance, these techniques would be applied to characterize metabolites like the mono-oxy metabolite of valbenazine, NBI-136110, to confirm its structure. researchgate.net

The combined application of these techniques provides a comprehensive characterization of all drug-related substances, which is critical for a complete understanding of the compound's behavior in vitro and in vivo. nih.gov

Integration of Multi-Omics Data (e.g., proteomics, metabolomics) to Elucidate Downstream Pathways

Understanding the full biological impact of VMAT2 inhibition by (2S,3S,11bR)-Dihydrotetrabenazine requires looking beyond the direct target. The integration of multi-omics data—such as proteomics and metabolomics—offers a systems-level view of the downstream cellular and physiological consequences. nih.govnih.gov This holistic approach can uncover novel pathways and biomarkers associated with the compound's mechanism of action. mdpi.com

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues before and after treatment with (2S,3S,11bR)-Dihydrotetrabenazine, researchers can identify changes in protein expression or post-translational modifications. This could reveal compensatory mechanisms that cells activate in response to reduced monoamine vesicle packaging or other downstream signaling effects of VMAT2 inhibition. rsc.org

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells, tissues, or biofluids. VMAT2 inhibition directly alters the homeostasis of monoamine neurotransmitters. patsnap.com Metabolomics can quantify these changes precisely and also identify broader shifts in related metabolic pathways, providing a functional readout of the cellular state. pnnl.gov

By integrating these large datasets, researchers can construct a more complete picture of the molecular events that occur following VMAT2 inhibition. nih.gov This approach can help bridge the gap from the molecular target to the ultimate physiological or therapeutic effect, potentially identifying new biomarkers of treatment response or revealing unforeseen mechanisms of action. nih.gov

Utilization of Cryo-Electron Microscopy (Cryo-EM) or X-ray Crystallography for VMAT2-Ligand Co-crystal Structures

A major breakthrough in VMAT2 research has been the determination of its three-dimensional structure using cryo-electron microscopy (cryo-EM). nih.govelifesciences.org VMAT2 is a small membrane protein, which makes it a challenging target for structural biology techniques. nih.gov Recent studies have successfully resolved the structure of human VMAT2 in complex with inhibitors, including tetrabenazine. biorxiv.orgelifesciences.orgnih.gov

These structural studies provide an unprecedented atomic-level view of how inhibitors bind to the transporter. nih.gov Since (2S,3S,11bR)-Dihydrotetrabenazine is a stereoisomer of a principal metabolite of tetrabenazine, these VMAT2-tetrabenazine structures serve as a direct and highly relevant model for understanding its binding and inhibitory mechanism. mdpi.com

Key Structural Insights from VMAT2 Cryo-EM Studies:

Binding Site: The cryo-EM structures revealed that tetrabenazine binds to a central site within the transporter, located between the N- and C-terminal domains. nih.govelifesciences.org

Conformational State: Tetrabenazine binding locks VMAT2 in an occluded conformation, where access to the binding site is blocked from both the cytoplasm and the vesicle lumen. nih.govelifesciences.org This conformation represents a "dead-end" complex that prevents the transporter from cycling and carrying out its function. elifesciences.org

Mechanism of Inhibition: The structures provide a mechanistic basis for the non-competitive inhibition of VMAT2, showing how the inhibitor traps the transporter in an inactive state. nih.govelifesciences.org

Drug Development: This detailed structural information provides a blueprint for the rational design of new, more selective, and potent VMAT2 inhibitors for various neuropsychiatric disorders. biorxiv.orgelifesciences.org

The availability of these high-resolution structures is a transformative development, enabling detailed computational modeling and simulation studies to further probe the dynamics of the interaction between VMAT2 and ligands like (2S,3S,11bR)-Dihydrotetrabenazine. nih.gov

| Finding | Description | Reference |

|---|---|---|

| Technique Used | Single-particle cryo-electron microscopy (cryo-EM) | nih.gov |

| Target Studied | Human Vesicular Monoamine Transporter 2 (VMAT2) complexed with tetrabenazine (TBZ) | nih.govelifesciences.org |

| Resolution Achieved | High resolution, in the range of ~3.1–3.3 Å | elifesciences.orgresearchgate.net |

| Inhibitor Binding Pocket | Located in a central cavity, between the two pseudosymmetrical halves of the transporter (TM helices 1-6 and 7-12) | nih.govelifesciences.org |

| Induced Conformation | The VMAT2-TBZ complex is trapped in an occluded state, with both cytosolic and luminal gates closed | nih.govelifesciences.org |

| Significance | Provides a mechanistic basis for VMAT2 inhibition and a structural framework for designing new therapeutics | elifesciences.orgbiorxiv.org |

Future Research Trajectories and Academic Impact

Deeper Exploration of Specific Metabolic Enzymes and Genetic Polymorphisms Affecting (2S,3S,11bR)-Dihydrotetrabenazine D-Val Biotransformation

The biotransformation of tetrabenazine (B1681281) and its derivatives is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. It is known that the metabolism of tetrabenazine to its various dihydrotetrabenazine (B1670615) metabolites can be influenced by genetic polymorphisms in these enzymes, particularly CYP2D6. semanticscholar.orgnih.govresearchgate.net This has significant implications for inter-individual variability in drug response.

Future research must delineate the specific metabolic pathways for the (2S,3S,11bR) stereoisomer of dihydrotetrabenazine. It is crucial to identify the primary CYP isozymes responsible for its clearance and to determine if it undergoes further metabolism into other, potentially active or inactive, compounds. While CYP2D6 is a key player in the metabolism of other DHTBZ isomers, the role of other enzymes, such as CYP3A4, which has been implicated in the metabolism of some tetrabenazine analogs, should be thoroughly investigated for this specific isomer. nih.gov

Table 1: Key Metabolic Enzymes in Dihydrotetrabenazine Metabolism and Areas for Future Investigation

| Enzyme Family | Known Involvement with DHTBZ Isomers | Future Research Focus for (2S,3S,11bR)-DHTBZ |

| Cytochrome P450 (CYP) | CYP2D6 is a major enzyme in the metabolism of several DHTBZ isomers. semanticscholar.orgnih.gov | Identification of the specific CYP isozymes (e.g., CYP2D6, CYP3A4) responsible for the biotransformation of the (2S,3S,11bR) isomer. |

| Carbonyl Reductases | Involved in the initial reduction of tetrabenazine to dihydrotetrabenazine stereoisomers. | Characterization of the stereoselectivity of carbonyl reductases in the formation of the (2S,3S,11bR) isomer. |

| UGTs/SULTs | Phase II conjugation enzymes that may be involved in the elimination of metabolites. | Investigation of the role of conjugation reactions in the clearance of (2S,3S,11bR)-DHTBZ and its potential metabolites. |

This table is interactive and can be sorted by column.

Investigation into Potential Allosteric Modulation of VMAT2 by Distinct Stereoisomers

Recent structural studies, including cryo-electron microscopy, have revealed that tetrabenazine binds to a central cavity within VMAT2, locking the transporter in an occluded, inactive conformation. elifesciences.orgnih.govresearchgate.net This binding site is distinct from the substrate translocation pathway, suggesting a non-competitive or allosteric mechanism of inhibition. The profound differences in binding affinities among the DHTBZ stereoisomers strongly indicate that the precise nature of this interaction is highly dependent on the three-dimensional structure of the ligand. nih.govnih.gov

The (2R,3R,11bR) isomer exhibits high affinity for VMAT2, while other isomers bind with significantly less potency. nih.govnih.gov Future research should focus on how low-affinity isomers, such as potentially this compound, interact with VMAT2. It is plausible that such isomers may bind to the same allosteric site but with different kinetics and conformational consequences. They might act as weak inhibitors or even allosteric modulators that, while not potently inhibiting transport, could alter the binding of the substrate or other, more potent inhibitors. Investigating these possibilities through advanced structural and biophysical techniques will provide a more complete picture of the allosteric landscape of VMAT2.

Elucidating the Stereospecificity of Compound and Metabolite Transport Across Biological Membranes

The ability of a compound to reach its target in the central nervous system is critically dependent on its ability to cross the blood-brain barrier (BBB). This transport is often mediated by a variety of influx and efflux transporters, such as P-glycoprotein (P-gp), which can exhibit stereoselectivity. nih.govnih.gov The differential transport of stereoisomers can lead to significant differences in their brain concentrations and, consequently, their pharmacological effects.

While some research has suggested that certain tetrabenazine derivatives may not be P-gp substrates, the transport characteristics of the individual DHTBZ stereoisomers, including this compound, remain largely uncharacterized. nih.gov Future studies should employ in vitro models, such as Caco-2 cell monolayers, and in vivo animal models to determine if this specific isomer is a substrate for P-gp or other relevant transporters at the BBB. Understanding the stereospecificity of transport will be crucial for interpreting in vivo studies and for the rational design of CNS-penetrant research probes based on the dihydrotetrabenazine scaffold.

Development of Novel Animal Models to Dissect VMAT2-Mediated Neurobiological Processes

Genetically modified animal models, such as VMAT2 heterozygous knockout mice and mice with hypomorphic VMAT2 expression, have been invaluable in elucidating the role of VMAT2 in monoaminergic neurotransmission and in modeling aspects of diseases like Parkinson's. nih.gov These models provide a powerful platform for investigating the in vivo effects of specific VMAT2 inhibitors.

Future research can leverage these existing models to study the specific actions of this compound. For instance, administering this isomer to VMAT2-deficient animals could reveal subtle, previously unobserved behavioral or neurochemical effects, or it could be used to test for competitive interactions with more potent isomers in a physiological context. Furthermore, the development of more refined animal models, such as those with humanized VMAT2 or carrying specific point mutations in the tetrabenazine binding site, would be of immense academic value. Such models would allow for a more precise dissection of the stereospecific interactions of DHTBZ isomers with VMAT2 and their downstream neurobiological consequences.

Contribution of Stereochemistry to the Fine-Tuning of VMAT2 Inhibition for Research Tool Development

The marked differences in VMAT2 binding affinity among the dihydrotetrabenazine stereoisomers offer a unique opportunity for the development of highly specific research tools. nih.govnih.gov The high potency of the (2R,3R,11bR) isomer makes it an excellent candidate for development as a high-affinity radioligand for positron emission tomography (PET) imaging or as a potent and selective pharmacological inhibitor for in vitro and in vivo studies.

Conversely, a low-affinity isomer like this compound can serve as an ideal negative control. In pharmacological experiments, demonstrating that the biological effect of a high-affinity isomer is not replicated by a structurally similar but low-affinity isomer provides strong evidence that the observed effect is mediated by VMAT2 and not by off-target interactions. This is a critical component of rigorous pharmacological research. The systematic characterization of all DHTBZ stereoisomers, including their on-target potency and off-target activities, will enable the creation of a sophisticated pharmacological toolbox for the precise investigation of VMAT2 function in health and disease.

Table 2: VMAT2 Binding Affinities of Select Dihydrotetrabenazine Stereoisomers

| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) | Reference |

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 | nih.govnih.gov |

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 | nih.gov |

| (+)-cis-DHTBZ | (2R,3S,11bR) | 71.1 | nih.gov |

| (+)-cis-DHTBZ | (2S,3S,11bR) | 593 | nih.gov |

This table is interactive and can be sorted by column.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and isolating stereoisomers of dihydrotetrabenazine derivatives, such as (2S,3S,11bR)-Dihydrotetrabenazine D-Val?

- Answer : Synthesis typically involves stereoselective reduction of tetrabenazine precursors using chiral catalysts or selective reagents. For example, L-Selectride® has been employed to achieve >99% stereochemical purity in specific isomers . Isolation methods include recrystallization (e.g., using ethanol for methanesulfonate salts) and column chromatography for resolving intermediates. Analytical validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming stereochemistry and purity .

Q. How can researchers distinguish between α- and β-dihydrotetrabenazine isomers in pharmacokinetic studies?

- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or tandem mass spectrometry (LC-MS/MS) is used to separate and quantify α- and β-isomers. Differential retention times and fragmentation patterns enable precise identification. Calibration curves with reference standards (e.g., USP/EP-compliant materials) ensure accuracy .

Advanced Research Questions

Q. What experimental approaches are used to evaluate isomer-specific VMAT2 inhibition profiles of dihydrotetrabenazine metabolites?

- Answer : Competitive binding assays using H-dihydrotetrabenazine in synaptic vesicle preparations or transfected cell lines expressing VMAT2 are standard. IC values for each isomer are determined via dose-response curves. Notably, (2R,3R,11bR)-dihydrotetrabenazine exhibits potent VMAT2 inhibition (IC ~110–190 nM), while β-isomers show negligible activity .

Q. How do deuterium substitutions in dihydrotetrabenazine analogs (e.g., valbenazine) affect metabolic stability and pharmacokinetics?

- Answer : Deuterium at methoxy groups slows oxidative metabolism by cytochrome P450 enzymes, extending the half-life of active metabolites from 4–8 hours (tetrabenazine) to 15–22 hours (valbenazine). Stable isotope tracing and comparative pharmacokinetic studies in rodent models validate prolonged exposure .

Q. What strategies mitigate off-target binding of dihydrotetrabenazine isomers in pancreatic β-cell imaging studies?

- Answer : Radiolabeled tracers (e.g., C-DTBZ) are co-administered with competitive inhibitors (e.g., lobeline) to block vesicular monoamine transporter 2 (VMAT2) in exocrine pancreas. Ex vivo autoradiography paired with immunohistochemistry confirms β-cell specificity .

Q. How can epimerization during peptide conjugation (e.g., D-Val incorporation) be minimized in dihydrotetrabenazine derivatives?

- Answer : Use of β-thiolactone frameworks and borax buffer conditions reduces racemization during cyclization. Epimerization-resistant solid-phase synthesis protocols preserve stereochemical integrity, as demonstrated in cyclo-tetrapeptide studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported isomer concentrations between tetrabenazine and valbenazine metabolites?

- Answer : Inter-batch QC validation (e.g., coefficient of variation <15%) and standardized LC-MS/MS protocols are essential. Contradictions may arise from differences in first-pass metabolism or deuterium kinetic isotope effects; cross-study comparisons using harmonized assays are recommended .

Q. What validation steps ensure tissue-specific VMAT2 binding in preclinical models?

- Answer : Co-localization studies with immunofluorescence (e.g., insulin/VMAT2 dual staining in pancreatic islets) and knockout models (e.g., VMAT2 mice) confirm target specificity. Competitive blocking with reserpine further validates binding .

Methodological Resources

- Stereochemical Analysis : X-ray crystallography or NOESY NMR for absolute configuration determination .

- In Vivo Imaging : F-labeled dihydrotetrabenazine analogs for PET imaging of VMAT2 density in neurodegenerative models .

- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) to compare AUC and across isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.